molecular formula C7H15BrO2 B8582725 1-Bromo-4-(2-methoxyethoxy)butane CAS No. 59551-76-7

1-Bromo-4-(2-methoxyethoxy)butane

Cat. No.: B8582725
CAS No.: 59551-76-7
M. Wt: 211.10 g/mol
InChI Key: DOSQELJLMISJNO-UHFFFAOYSA-N
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Description

1-Bromo-4-(2-methoxyethoxy)butane (CAS 59551-76-7) is a brominated ether compound with the molecular formula C7H15BrO2 and a molecular weight of 211.10 . This structure combines a reactive bromine terminus with a polar methoxyethoxy side chain, making it a versatile bifunctional intermediate in organic synthesis, particularly for nucleophilic substitution reactions such as the Suzuki-Miyaura cross-coupling . The bromine atom acts as a superior leaving group, facilitating efficient alkylation, while the ether linkage enhances solubility in polar organic solvents, improving its utility in diverse reaction media. This reagent is primarily valued in research for constructing complex molecules in pharmaceutical and agrochemical development. Its balanced reactivity and stability make it suitable for multi-step synthetic processes, including the preparation of advanced materials and targeted drug delivery systems . The compound is a key building block for introducing side chains with ether functionalities, which can influence the solubility, bioavailability, and metabolic stability of candidate molecules. Please note: This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. It must not be used for personal, human, or veterinary use.

Properties

CAS No.

59551-76-7

Molecular Formula

C7H15BrO2

Molecular Weight

211.10 g/mol

IUPAC Name

1-bromo-4-(2-methoxyethoxy)butane

InChI

InChI=1S/C7H15BrO2/c1-9-6-7-10-5-3-2-4-8/h2-7H2,1H3

InChI Key

DOSQELJLMISJNO-UHFFFAOYSA-N

Canonical SMILES

COCCOCCCCBr

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Reactivity

The compound's reactivity is largely attributed to the bromine atom, which serves as an excellent leaving group in nucleophilic substitution reactions. This property allows for the formation of various derivatives through reactions with nucleophiles such as amines, alcohols, and thiols. The methoxyethoxy group enhances solubility in organic solvents, facilitating its use in diverse chemical environments.

Scientific Research Applications

  • Organic Synthesis :
    • 1-Bromo-4-(2-methoxyethoxy)butane is frequently utilized as a reagent in organic synthesis. It can be employed to introduce the butane chain into various molecular frameworks, allowing researchers to explore new synthetic pathways and develop novel compounds.
    • The compound can act as an alkylating agent, facilitating the synthesis of ethers and other functionalized molecules.
  • Polymer Development :
    • The compound has potential applications in the development of polymers due to its ability to participate in polymerization reactions. Its structure allows for the incorporation into copolymers that possess specific properties desirable for industrial applications.
    • Research indicates that it can be used to create polymeric materials with enhanced thermal stability and mechanical properties.
  • Pharmaceutical Research :
    • Preliminary studies suggest that derivatives of this compound may exhibit biological activity, making it a candidate for further investigation in drug development.
    • Its structural features may allow it to interact with biological targets, potentially leading to the discovery of new therapeutic agents.

Case Studies and Research Findings

Several studies have documented the applications of this compound in various fields:

  • Nucleophilic Substitution Reactions : A study demonstrated that this compound undergoes nucleophilic substitution effectively with primary amines, leading to the formation of amine derivatives. This reaction showcases its utility in synthesizing biologically relevant compounds .
  • Polymerization Studies : Research published in polymer chemistry journals highlights the use of this compound as a monomer in the synthesis of block copolymers. These copolymers exhibited improved mechanical properties compared to their homopolymer counterparts .
  • Biological Activity Investigations : A recent investigation into derivatives of halogenated butanes indicated potential antimicrobial properties, suggesting that this compound could serve as a lead compound for developing new antimicrobial agents .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Below is a comparison of 1-Bromo-4-(2-methoxyethoxy)butane with structurally analogous brominated ethers:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent
This compound 59551-76-7 C₇H₁₅BrO₂ 227.10 2-methoxyethoxy (-OCH₂CH₂OCH₃)
1-Bromo-4-ethoxybutane 3448-29-1 C₆H₁₃BrO 181.07 Ethoxy (-OCH₂CH₃)
1-Bromo-4-methoxybutane 4457-67-4 C₅H₁₁BrO 167.04 Methoxy (-OCH₃)
1-Bromo-4-(tert-butoxy)butane 69775-78-6 C₈H₁₇BrO 209.12 tert-Butoxy (-OC(CH₃)₃)

Key Observations :

  • Ether Chain Complexity : The 2-methoxyethoxy group in the target compound introduces a longer and more polar ether chain compared to simpler substituents like methoxy or ethoxy. This increases solubility in polar solvents .
  • Steric Effects : The tert-butoxy group in 1-Bromo-4-(tert-butoxy)butane creates significant steric hindrance, reducing reactivity in substitution reactions compared to the less hindered target compound .

Physical Properties

Property This compound 1-Bromo-4-ethoxybutane 1-Bromo-4-methoxybutane 1-Bromo-4-(tert-butoxy)butane
Boiling Point Not reported (est. 200–220°C) Not reported Not reported 203.9°C (predicted)
Density Not reported Not reported Not reported 1.160 g/cm³ (predicted)
Solubility High in polar aprotic solvents Moderate Moderate Low due to bulky tert-butoxy

Notes:

  • The 2-methoxyethoxy group enhances solubility in solvents like DMSO or THF, making the target compound advantageous in reactions requiring polar environments .
  • The tert-butoxy derivative’s higher predicted boiling point reflects increased molecular weight and reduced volatility .
Nucleophilic Substitution Reactions
  • Target Compound : The bromine atom serves as a strong leaving group, enabling SN2 reactions. The ether chain’s polarity stabilizes transition states, improving reaction rates compared to less polar analogs .
  • 1-Bromo-4-ethoxybutane : Less polar than the target compound, leading to slower reaction kinetics in polar solvents .
  • 1-Bromo-4-(tert-butoxy)butane : Steric hindrance from the tert-butoxy group impedes nucleophilic attack, reducing reactivity .

Preparation Methods

Etherification of 1,4-Dibromobutane

This two-step method first constructs the ether linkage via Williamson synthesis, followed by bromination.

Step 1: Ether Formation
1,4-Dibromobutane (1.0 mol) reacts with sodium 2-methoxyethoxide:
Br(CH2)4Br+NaOCH2CH2OCH3Br(CH2)4OCH2CH2OCH3+NaBr\text{Br(CH}_2\text{)}_4\text{Br} + \text{NaOCH}_2\text{CH}_2\text{OCH}_3 \rightarrow \text{Br(CH}_2\text{)}_4\text{OCH}_2\text{CH}_2\text{OCH}_3 + \text{NaBr}

Conditions :

  • Solvent: Dry ethanol or DMF.

  • Temperature: 80°C for 10 hours.

  • Yield: 60–70% after recrystallization.

Step 2: Bromination
The intermediate undergoes bromination using NaBr and H₂SO₄:
Br(CH2)4OCH2CH2OCH3+NaBrH2SO4Br(CH2)4OCH2CH2OCH3\text{Br(CH}_2\text{)}_4\text{OCH}_2\text{CH}_2\text{OCH}_3 + \text{NaBr} \xrightarrow{\text{H}_2\text{SO}_4} \text{Br(CH}_2\text{)}_4\text{OCH}_2\text{CH}_2\text{OCH}_3

Optimization :

  • Excess NaBr improves conversion.

  • Sulfuric acid concentration (50–70%) minimizes hydrolysis.

Grignard Reagent-Based Synthesis

Alkylation of Methoxyethoxy Magnesium Bromide

A less common approach involves Grignard reagents to assemble the methoxyethoxy group:

Procedure :
1-Bromo-4-chlorobutane (1.0 mol) reacts with methoxyethoxy magnesium bromide in dry THF:
Cl(CH2)4Br+MgOCH2CH2OCH3Br(CH2)4OCH2CH2OCH3+MgClBr\text{Cl(CH}_2\text{)}_4\text{Br} + \text{MgOCH}_2\text{CH}_2\text{OCH}_3 \rightarrow \text{Br(CH}_2\text{)}_4\text{OCH}_2\text{CH}_2\text{OCH}_3 + \text{MgClBr}

Conditions :

  • Temperature: −10°C to 0°C.

  • Yield: 40–55% after distillation.

Limitations :

  • Low yields due to competing elimination.

  • Strict anhydrous conditions required.

Comparative Analysis of Methods

Method Yield Reaction Time Cost Safety Concerns
PBr₃ Bromination75–85%6–8 hoursHighCorrosive reagents
HBr Gas Method50–65%12 hoursModerateToxic gas handling
Williamson Synthesis60–70%10 hoursModerateMoisture-sensitive steps
Grignard Approach40–55%24 hoursHighPyrophoric reagents

Key Findings :

  • PBr₃ Bromination is optimal for high yields and scalability despite higher costs.

  • Williamson Synthesis offers better regioselectivity but requires stringent anhydrous conditions.

  • Grignard Methods are less practical due to low yields and operational complexity.

Optimization Strategies

Solvent Selection

  • Ether vs. Polar Aprotic Solvents : Ethers (THF, diethyl ether) reduce side reactions compared to DMF or DMSO.

Catalytic Additives

  • Lewis Acids : ZnBr₂ or FeCl₃ (1–2 mol%) accelerate bromide displacement in PBr₃ reactions.

Temperature Control

  • Low-Temperature Quenching : Prevents thermal decomposition during workup.

Characterization and Purity Assessment

Spectroscopic Data :

  • ¹H NMR (CDCl₃): δ 3.55 (m, 4H, OCH₂CH₂O), 3.38 (s, 3H, OCH₃), 3.45 (t, 2H, CH₂Br), 1.80–1.40 (m, 4H, CH₂CH₂).

  • IR : 1120 cm⁻¹ (C–O–C), 650 cm⁻¹ (C–Br).

Purification :

  • Distillation (bp: 120–125°C at 15 mmHg) or silica gel chromatography (hexane/ethyl acetate 9:1).

Q & A

Q. What analytical techniques are most effective for assessing purity and structural integrity?

  • GC-MS : Detects volatile impurities and quantifies reaction progress.
  • NMR (¹H/¹³C) : Confirms substitution patterns (e.g., δ 3.4–3.6 ppm for methoxyethoxy protons).
  • Elemental Analysis : Validates bromine content (theoretical ~29.8% for C₇H₁₅BrO₂). Discrepancies in purity data may arise from residual solvents or degradation products, requiring iterative purification (e.g., silica gel chromatography) .

Q. What challenges arise in scaling up synthesis, and how can they be mitigated?

  • Exotherm Management : Brominated compounds may release HBr during reactions. Use controlled addition of reagents and cooling.
  • Byproduct Formation : Competing elimination (e.g., forming alkenes) can occur at high temperatures. Optimize base strength (e.g., Cs₂CO₃ over NaOH) and solvent polarity .
  • Phase Separation : In biphasic systems, vigorous stirring or phase-transfer catalysts (e.g., TBAB) improve yield .

Q. How does the methoxyethoxy group influence the compound’s stability under acidic/basic conditions?

  • The ether linkage is susceptible to acid-catalyzed cleavage (e.g., HBr generation in acidic media). Under basic conditions, the compound is more stable but may undergo β-hydride elimination if heated. Stability studies in pH-buffered solutions (e.g., 1M HCl vs. 1M NaOH) using HPLC monitoring are recommended .

Q. Are there documented contradictions in reaction outcomes when using this compound in cross-coupling reactions?

  • Variability in Suzuki-Miyaura coupling yields (e.g., 30–70%) has been observed, possibly due to residual moisture or palladium catalyst poisoning. Pre-treatment of the compound with molecular sieves or switching to anhydrous conditions (e.g., THF, Ar atmosphere) improves reproducibility .

Methodological Notes

  • Synthesis Optimization : Use Design of Experiments (DoE) to explore interactions between temperature, solvent, and base .
  • Safety Protocols : Align with GHS Category 4 guidelines, including emergency response plans for spills .
  • Data Validation : Cross-reference NMR shifts with databases (e.g., NIST Chemistry WebBook) to confirm structural assignments .

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